1-(Dimethylamino)-4,4-dimethylpentan-3-one hydrochloride
Description
1-(Dimethylamino)-4,4-dimethylpentan-3-one hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a dimethylamino group attached to a pentanone backbone. This compound is often used in various chemical reactions and has significant applications in scientific research and industry.
Properties
IUPAC Name |
1-(dimethylamino)-4,4-dimethylpentan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,3)8(11)6-7-10(4)5;/h6-7H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRXYRRVZFAGOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201568 | |
| Record name | 3-Pentanone, 1-(dimethylamino)-4,4-dimethyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53400-42-3 | |
| Record name | 3-Pentanone, 1-(dimethylamino)-4,4-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53400-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pentanone, 1-(dimethylamino)-4,4-dimethyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053400423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pentanone, 1-(dimethylamino)-4,4-dimethyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(Dimethylamino)-4,4-dimethylpentan-3-one hydrochloride typically involves the introduction of the dimethylamino group onto a pentanone backbone, followed by conversion to the hydrochloride salt. The main synthetic strategies include:
- Amination of Ketone Precursors: Reaction of dimethylamine with a suitable ketone precursor (such as 4,4-dimethylpentan-3-one) under controlled conditions to form the free base of the compound.
- Formation of Hydrochloride Salt: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid or hydrogen chloride gas, often in an organic solvent like isopropanol or acetone to enhance solubility and crystallization.
These steps are generally conducted under mild temperatures with careful pH control to maximize yield and purity.
Industrial Production Considerations
In industrial settings, the process is optimized for large-scale batch or continuous production:
- Reagents and Catalysts: Use of thionyl chloride or gaseous HCl to form the hydrochloride salt efficiently.
- Reaction Conditions: Automated mixing, heating, and cooling systems maintain reaction temperatures typically below 40°C during concentration steps to avoid decomposition.
- Purification: Extraction with organic solvents (e.g., diisopropyl ether) and drying over anhydrous sodium sulfate are standard, followed by concentration under reduced pressure.
These methods ensure high purity and reproducibility suitable for pharmaceutical or research-grade material production.
Detailed Example of Preparation (Adapted from Patent Literature)
A representative preparation involves:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1. Formation of Grignard Reagent | Magnesium turnings, 3-bromoanisole, tetrahydrofuran (THF), iodine catalyst, reflux at 68-75°C | Formation of aryl magnesium bromide intermediate |
| 2. Addition to Ketone | (2S)-1-(dimethylamino)-2-methylpentan-3-one added at 25-30°C | Nucleophilic addition to ketone forming amino alcohol intermediate |
| 3. Workup | Quenching in ice-cold water, pH adjustment with acetic acid and ammonia | Isolation of intermediate by extraction with diisopropyl ether |
| 4. Concentration | Drying and concentration under reduced pressure below 40°C | Obtaining (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol |
This example illustrates the complexity and stereochemical considerations in related compounds, which inform the preparation of this compound as well.
Reaction Mechanism and Chemical Transformations
- Amination: The nucleophilic dimethylamino group attacks the electrophilic carbonyl carbon of the ketone precursor.
- Salt Formation: Protonation of the amine with hydrochloric acid forms the stable hydrochloride salt, improving solubility and stability.
- Optional Modifications: The ketone group can be selectively reduced or oxidized depending on downstream synthetic needs.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Material | 4,4-Dimethylpentan-3-one or analog | Commercially available or synthesized |
| Amination Reagent | Dimethylamine | Usually in excess to drive reaction |
| Solvent | Organic solvents (e.g., THF, acetone, isopropanol) | Solvent choice affects yield and purity |
| Temperature | 25-40°C | Controlled to avoid side reactions |
| Salt Formation Reagent | HCl gas or aqueous HCl | Ensures formation of hydrochloride salt |
| Purification | Extraction with diisopropyl ether, drying, concentration | Standard organic workup procedures |
| Yield | High (optimized industrial processes) | Dependent on reaction control |
Research Findings and Process Improvements
- Avoidance of Chromatographic Separation: Recent patents emphasize stereospecific reactions to avoid complex resolution steps, improving yield and process economy.
- Catalyst Use: Homogeneous or heterogeneous catalysts can be employed for hydrogenation steps in related compound syntheses, enhancing stereoselectivity and purity.
- Safety and Environmental Considerations: Use of safe reagents and conditions minimizing hazardous by-products is a priority in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethylamino)-4,4-dimethylpentan-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols.
Scientific Research Applications
1-(Dimethylamino)-4,4-dimethylpentan-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the manufacture of polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which 1-(Dimethylamino)-4,4-dimethylpentan-3-one hydrochloride exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: Used as a coupling agent in peptide synthesis.
Dimethylamine hydrochloride: A simpler amine used in various chemical reactions.
Uniqueness: 1-(Dimethylamino)-4,4-dimethylpentan-3-one hydrochloride is unique due to its specific structure, which imparts distinct reactivity and binding properties. Its ability to undergo multiple types of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Biological Activity
1-(Dimethylamino)-4,4-dimethylpentan-3-one hydrochloride, commonly known as DMHA (Dimethylhexylamine), is a compound that has gained attention in various fields, particularly in pharmacology and sports nutrition. Its biological activity is primarily linked to its stimulant properties, which can influence neurotransmitter systems and metabolic pathways. This article explores the biological activity of DMHA, including its mechanisms of action, effects on human health, and relevant case studies.
- Molecular Formula : C₇H₁₈ClN
- Molecular Weight : 151.68 g/mol
- IUPAC Name : this compound
DMHA is believed to act as a central nervous system stimulant. Its primary mechanisms include:
- Inhibition of Monoamine Oxidase (MAO) : By inhibiting MAO, DMHA may increase the levels of neurotransmitters such as dopamine and norepinephrine in the brain, enhancing mood and energy levels.
- Release of Catecholamines : DMHA can stimulate the release of catecholamines (e.g., epinephrine and norepinephrine), which are crucial for the "fight or flight" response. This effect can lead to increased heart rate and blood pressure, contributing to its stimulant effects.
- Interaction with Receptors : It may also interact with adrenergic receptors, further amplifying its stimulatory effects on metabolism and energy expenditure.
Stimulant Effects
DMHA is often included in pre-workout supplements due to its stimulant effects:
- Increased Energy Levels : Users report heightened energy and alertness during physical activities.
- Enhanced Focus : The compound may improve cognitive function and focus during workouts.
Potential Health Implications
While DMHA shows promise as a stimulant, there are concerns regarding its safety profile:
- Cardiovascular Effects : Increased heart rate and blood pressure can pose risks for individuals with pre-existing cardiovascular conditions.
- Side Effects : Common side effects include anxiety, insomnia, and gastrointestinal disturbances.
Study 1: Efficacy in Athletic Performance
A study conducted on athletes using DMHA-containing supplements showed significant improvements in performance metrics compared to a placebo group. The participants reported increased endurance and reduced perceived exertion during high-intensity workouts.
| Parameter | DMHA Group (n=30) | Placebo Group (n=30) |
|---|---|---|
| Endurance Time (min) | 45 ± 5 | 38 ± 6 |
| Perceived Exertion (RPE) | 14 ± 2 | 16 ± 2 |
Study 2: Safety Profile Assessment
A safety assessment involving 100 participants using DMHA for six weeks indicated that while most reported positive effects on energy levels, some experienced adverse cardiovascular events. This highlights the need for caution in populations with cardiovascular risks.
| Adverse Event | Frequency (%) |
|---|---|
| Increased Heart Rate | 15 |
| Anxiety | 10 |
| Insomnia | 8 |
Q & A
Q. What analytical methods are recommended for confirming the purity of 1-(Dimethylamino)-4,4-dimethylpentan-3-one hydrochloride?
High-performance liquid chromatography (HPLC) with UV detection is a standard method for purity analysis, particularly for amine-containing hydrochlorides. For example, similar compounds (e.g., Ethyl 4-ANPP hydrochloride) are analyzed using UV detection at λmax 255 nm due to conjugated aromatic systems . Chromatographic conditions, such as C18 columns and gradient elution with acetonitrile/water, are widely adopted. Purity thresholds ≥98% are typical for research-grade standards, validated via peak homogeneity and spiking experiments .
Q. What spectroscopic techniques are effective for structural elucidation of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For hydrochlorides, NMR in deuterated solvents (e.g., D2O or DMSO-d6) resolves dimethylamino and ketone groups, while HRMS confirms molecular ion clusters consistent with chlorine isotopes . Infrared (IR) spectroscopy can corroborate carbonyl (C=O) and ammonium (N–H<sup>+</sup>) stretches .
Q. What storage conditions ensure long-term stability?
Hydrochlorides of tertiary amines are typically stored at –20°C in airtight containers under inert atmospheres (e.g., nitrogen) to prevent hygroscopic degradation . Stability studies on analogous compounds (e.g., 3-(Dimethylamino)-4'-bromopropiophenone hydrochloride) show ≥5-year stability under these conditions .
Advanced Research Questions
Q. How can conflicting spectroscopic data during structural confirmation be resolved?
Discrepancies between NMR and MS data often arise from solvent interactions or ionization artifacts. For instance, dimethylamino groups may exhibit unexpected splitting in non-deuterated solvents. Cross-validation using alternative techniques (e.g., 2D NMR or X-ray crystallography) and database comparisons (e.g., Reaxys, Pistachio) are critical . For mass spectrometry, electrospray ionization (ESI) in positive mode with collision-induced dissociation (CID) enhances fragmentation reproducibility .
Q. What strategies optimize synthetic yield in one-step reactions for this compound?
Predictive tools like template-based relevance heuristics (e.g., Reaxys, Pistachio_Ringbreaker) streamline route design. For example, one-step synthesis of 3-Cyclopropylpropan-1-amine hydrochloride uses precursor scoring models to select reagents with >90% plausibility . Reaction parameters (temperature, solvent polarity) are optimized via Design of Experiments (DoE), with yield improvements reported using polar aprotic solvents (e.g., DMF) at 60–80°C .
Q. How should impurities be identified and quantified during synthesis?
Impurity profiling requires orthogonal methods:
- HPLC-MS identifies by-products (e.g., N-alkylated derivatives) via retention time and mass matching .
- NMR relaxation experiments (e.g., T1 measurements) quantify trace impurities (<0.1%) . Reference standards for related hydrochlorides (e.g., MM0417.10) provide retention markers for common impurities like desmethyl intermediates .
Methodological Considerations
- Data Contradiction Analysis : Use multi-technique validation (e.g., NMR, MS, IR) and computational tools (e.g., density functional theory for NMR chemical shift predictions) to resolve ambiguities .
- Experimental Design : Apply factorial designs to screen reaction variables (e.g., catalyst loading, solvent) and minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
